N-Acetyl Glufosinate-d3 Disodium Salt

Übersicht

Beschreibung

N-Acetyl Glufosinate-d3 Disodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of glufosinate, a widely used herbicide. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .

Wirkmechanismus

Target of Action

N-Acetyl Glufosinate-d3 Disodium Salt is a labelled salt of N-Acetyl Glufosinate . The primary target of N-Acetyl Glufosinate is glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia. This enzyme plays a crucial role in nitrogen metabolism in plants.

Pharmacokinetics

As a polar compound with a molecular weight of 27015 , it is expected to have low absorption and bioavailability. Its distribution within the plant and its metabolism and excretion would depend on the plant’s physiological characteristics.

Biochemische Analyse

Biochemical Properties

N-Acetyl Glufosinate-d3 Disodium Salt plays a crucial role in biochemical reactions, particularly in the study of herbicide metabolism. It interacts with various enzymes and proteins involved in the detoxification and degradation of herbicides. The compound is known to inhibit glutamine synthetase, an enzyme responsible for the synthesis of glutamine from glutamate and ammonia. This inhibition leads to the accumulation of ammonia, which is toxic to cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It disrupts cell function by inhibiting glutamine synthetase, leading to an increase in ammonia levels. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress and apoptosis in plant cells, which can lead to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of glutamine synthetase. By binding to the active site of the enzyme, the compound prevents the conversion of glutamate and ammonia to glutamine. This inhibition results in the accumulation of ammonia, which disrupts cellular processes and leads to cell death. Additionally, the compound may interact with other biomolecules, such as proteins and nucleic acids, to exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent inhibition of glutamine synthetase and accumulation of ammonia. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of glutamine synthetase and slight increases in ammonia levels. At high doses, the compound can cause severe toxicity, leading to significant disruption of cellular processes and cell death. Toxic effects observed at high doses include oxidative stress, apoptosis, and damage to vital organs .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the detoxification and degradation of herbicides. The compound interacts with enzymes such as glutamine synthetase and other detoxifying enzymes to facilitate the breakdown of glufosinate. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it inhibits glutamine synthetase. It may also be directed to other compartments, such as the mitochondria and chloroplasts, through targeting signals and post-translational modifications. These localizations can influence the compound’s effectiveness and impact on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glufosinate-d3 Disodium Salt involves the acetylation of glufosinate with deuterium-labeled acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:

Acetylation: Glufosinate is reacted with deuterium-labeled acetic anhydride in the presence of a catalyst.

Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product.

Conversion to Disodium Salt: The purified N-Acetyl Glufosinate-d3 is then converted to its disodium salt form by reacting with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale acetylation reactions are carried out in industrial reactors.

Purification: Industrial-scale chromatography or crystallization techniques are used for purification.

Formulation: The final product is formulated into a stable disodium salt for distribution and use.

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl Glufosinate-d3 Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent glufosinate form.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Oxidized derivatives of N-Acetyl Glufosinate-d3.

Reduction: Glufosinate and its derivatives.

Substitution: Various substituted acetyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Acetyl Glufosinate-d3 Disodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.

Biology: Employed in metabolic studies to trace the fate of glufosinate in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

Industry: Utilized in the development and testing of herbicides and related agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Glufosinate: The parent compound, widely used as a herbicide.

N-Acetyl Glufosinate: The non-deuterated form of the compound.

Other Isotope-Labeled Herbicides: Compounds like N-Acetyl Glufosinate-d3 with different isotopic labels.

Uniqueness: N-Acetyl Glufosinate-d3 Disodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This isotopic substitution makes it particularly valuable in research applications where precise tracking of the compound is required .

Biologische Aktivität

N-Acetyl Glufosinate-d3 Disodium Salt is a deuterium-labeled derivative of glufosinate, a potent herbicide. This compound has garnered attention for its biological activity, particularly in the context of herbicide metabolism and its effects on cellular processes. This article provides a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant research findings.

This compound is primarily recognized for its role as an inhibitor of glutamine synthetase , an enzyme crucial for synthesizing glutamine from glutamate and ammonia. The inhibition of this enzyme leads to increased levels of ammonia, which can be toxic to cells. This compound's biochemical interactions are vital in studying herbicide metabolism and understanding plant responses to herbicides.

Key Biochemical Interactions:

- Enzyme Inhibition : Inhibits glutamine synthetase, leading to ammonia accumulation.

- Cellular Disruption : Affects cell signaling pathways and gene expression.

- Oxidative Stress : Induces oxidative stress and apoptosis in plant cells.

Molecular Mechanism

The molecular mechanism underlying the biological activity of N-Acetyl Glufosinate-d3 involves its binding to the active site of glutamine synthetase. This binding prevents the conversion of glutamate and ammonia into glutamine, resulting in cellular disruptions.

Mechanistic Insights:

- Ammonia Accumulation : Increased ammonia levels disrupt cellular metabolism.

- Cell Death : Induction of apoptosis due to elevated oxidative stress.

- Interaction with Biomolecules : Potential interactions with proteins and nucleic acids may further influence cellular functions.

Temporal and Dosage Effects

The biological effects of N-Acetyl Glufosinate-d3 can vary over time and with dosage levels. Research indicates that:

- Short-term Exposure : May lead to mild inhibition of glutamine synthetase.

- Long-term Exposure : Results in persistent enzyme inhibition and significant cellular disruption.

- Dosage Variability : Low doses cause slight increases in ammonia, while high doses can lead to severe toxicity, oxidative stress, and organ damage.

Case Studies

- Toxicological Assessments :

-

Metabolic Pathway Analysis :

- Research indicates that this compound plays a role in the detoxification pathways of glufosinate, affecting metabolic flux and altering metabolite levels within cells.

- Herbicide Interaction Studies :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits glutamine synthetase |

| Ammonia Accumulation | Leads to toxic levels affecting cellular functions |

| Induction of Apoptosis | Causes programmed cell death in response to stress |

| Oxidative Stress | Elevates reactive oxygen species within cells |

Eigenschaften

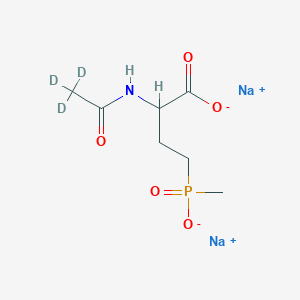

IUPAC Name |

disodium;4-[methyl(oxido)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/i1D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGHOPHLLPFJZ-GXXYEPOPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.